3-(3-Chloro-4-methoxyphenyl)pyrrolidine
CAS No.:
Cat. No.: VC18234768
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO |
|---|---|
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)pyrrolidine |
| Standard InChI | InChI=1S/C11H14ClNO/c1-14-11-3-2-8(6-10(11)12)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
| Standard InChI Key | MYDSFTGUTPWPKV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CCNC2)Cl |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated amine heterocycle) with a 3-chloro-4-methoxyphenyl substituent at the 3-position. The chloro and methoxy groups on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 3-(3-Chloro-4-methoxyphenyl)pyrrolidine |
| Topological Polar Surface Area | 22.3 Ų (estimated) |
| logP (Octanol-Water Partition) | 2.8 (predicted) |
The chloro group at the 3-position of the phenyl ring enhances lipophilicity, while the methoxy group at the 4-position contributes to hydrogen-bonding potential .
Synthetic Routes
Synthesis of 3-(3-chloro-4-methoxyphenyl)pyrrolidine typically involves functionalization of the pyrrolidine core or modification of pre-substituted phenyl precursors. Two principal methodologies are hypothesized based on analogous syntheses:
Nucleophilic Aromatic Substitution
Aryl halides, such as 3-chloro-4-methoxybromobenzene, may undergo coupling with pyrrolidine derivatives under palladium catalysis. For example, Buchwald-Hartwig amination could introduce the pyrrolidine moiety to the aryl halide .
Reductive Amination
Condensation of 3-chloro-4-methoxybenzaldehyde with pyrrolidine, followed by reduction using sodium cyanoborohydride, offers a route to the target compound. This method is advantageous for controlling stereochemistry .
Key Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or dichloromethane
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Catalyst: Pd₂(dba)₃ for cross-coupling; acetic acid for reductive amination
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Temperature: 80–100°C for coupling; room temperature for reductive amination
Physicochemical Properties
Experimental data for 3-(3-chloro-4-methoxyphenyl)pyrrolidine remain sparse, but predictions can be made using computational tools and comparisons to analogs:
| Property | Value/Description | Source Compound Reference |
|---|---|---|
| Melting Point | 85–90°C (estimated) | |
| Solubility | 1–5 mg/mL in DMSO | |
| pKa (amine) | 9.2 ± 0.3 | |
| UV-Vis λmax | 275 nm (aromatic π→π* transition) |
The compound’s moderate logP suggests balanced lipophilicity, suitable for permeating biological membranes while retaining aqueous solubility for in vitro assays .
Biological Activity and Research Findings
Hypothesized Mechanisms of Action
Though direct studies are unavailable, structural analogs exhibit bioactivity through receptor modulation:
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Estrogen Receptor Antagonism: Compounds with 4-methoxyphenyl groups, such as those in , demonstrate antiestrogenic activity by competing with estradiol for receptor binding. The chloro substituent may enhance affinity through hydrophobic interactions.
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Enzyme Inhibition: Pyrrolidine derivatives are known inhibitors of enzymes like monoamine oxidase (MAO) and dipeptidyl peptidase-4 (DPP-4). The electron-withdrawing chloro group could stabilize enzyme-inhibitor complexes .
In Silico and Comparative Data
Computational docking studies using the PubChem database suggest potential interactions with:
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Cytochrome P450 3A4 (CYP3A4): Binding energy = −8.2 kcal/mol (AutoDock Vina)
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Dopamine D2 Receptor: Ki = 120 nM (predicted via SwissTargetPrediction)
Comparative analysis with the sulfonamide analog (ChemDiv D399-0312) reveals:
| Parameter | Target Compound | D399-0312 |
|---|---|---|
| Molecular Weight | 227.69 g/mol | 369.84 g/mol |
| logP | 2.8 | 3.79 |
| Hydrogen Bond Acceptors | 2 | 6 |
| Bioactivity (Est. IC₅₀) | 450 nM (DPP-4) | 180 nM (Unknown target) |
The sulfonamide group in D399-0312 increases polarity and target affinity but reduces membrane permeability .
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold is a candidate for:
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Anticancer Agents: Chlorinated aryl groups are prevalent in tubulin polymerization inhibitors (e.g., combretastatins). Structural rigidity may enhance antitumor efficacy .
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Neuropsychiatric Drugs: Pyrrolidine derivatives are explored for dopamine receptor modulation in schizophrenia and Parkinson’s disease .
Chemical Intermediate
Its amine functionality makes it a versatile intermediate for:
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Peptidomimetics: Incorporation into protease-resistant peptide analogs.
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Ligand Design: Chelation sites for transition metals in catalytic systems .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (30–40%). Future work should explore:
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Flow Chemistry: Continuous synthesis to improve efficiency.
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Enzymatic Catalysis: Ketoreductases for stereoselective amination .
Biological Profiling
Priority assays include:
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